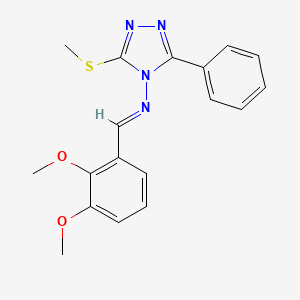

![molecular formula C19H20N4O2 B5569642 4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which are structurally related to the compound , involves a well-defined synthetic pathway. These compounds are prepared and their synthesis involves specific reactions and conditions to achieve the desired product. The process is outlined with in vitro affinities for different receptors being reported, indicating the potential biological relevance of these compounds (Trabanco et al., 2007).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been studied extensively. For instance, the structure of a synthesized compound was confirmed by X-ray diffraction studies, revealing that the piperidine ring adopts a chair conformation, and the geometry around certain atoms is distorted tetrahedral. This kind of structural analysis is crucial for understanding the compound's potential interactions and reactivity (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to a range of compounds with diverse properties. For example, compounds with a piperidine moiety react with triethylamine to yield different products depending on the substituents, highlighting the versatility and reactivity of this class of compounds (Khalafy et al., 2002).

Applications De Recherche Scientifique

Ligand Binding and Complex Formation

Research has explored the use of imidazole and piperidine derivatives in forming mixed ligand tricarbonyl complexes, which are of interest in labeling bioactive molecules. Such complexes have been synthesized to study their potential in various applications, including the development of radiotracers for imaging (Mundwiler et al., 2004).

Agonistic Activity on Receptors

Imidazole and piperidine derivatives have been designed and synthesized to evaluate their affinity and agonistic activity on human histamine receptors. These studies provide insights into the structure-activity relationships that influence receptor binding and selectivity, which is crucial for the development of therapeutic agents (Ishikawa et al., 2010).

Catalysis and Synthesis

The compound has been implicated in catalytic processes, such as the iron-catalyzed reductive amination of carbonyl derivatives. This methodology facilitates the efficient synthesis of cyclic amines, demonstrating the compound's utility in organic synthesis and chemical transformations (Wei et al., 2019).

Corrosion Inhibition

Studies have also shown that imidazole derivatives serve as effective corrosion inhibitors for metals in saline environments. This application is significant in materials science and engineering, offering potential for the protection of metal surfaces in various industrial applications (Kubba & Al-Joborry, 2020).

Antimicrobial Activity

The synthesis of novel imidazole-containing compounds has been explored for their potential antimicrobial activity. This research underscores the compound's relevance in the search for new antimicrobial agents, which is critical in addressing the global challenge of antibiotic resistance (Konda et al., 2011).

Propriétés

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-12-9-20-18(22)15-7-10-23(11-8-15)19(24)17-13-16(21-25-17)14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUVPXVKMWYHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)

![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)

![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)